
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is an organic compound that features a benzylsulfanyl group attached to a chlorinated butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate typically involves the reaction of 3-chloro-3-methylbutanoic acid with benzyl mercaptan in the presence of a suitable catalyst. The esterification process is carried out using methanol and an acid catalyst like sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then exert its effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(phenylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(cyclohexylsulfanyl)-2-chloro-3-methylbutanoate
- Methyl 3-(benzylsulfanyl)-2-bromo-3-methylbutanoate
Uniqueness
Methyl 3-(benzylsulfanyl)-2-chloro-3-methylbutanoate is unique due to the presence of both a benzylsulfanyl group and a chlorinated butanoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
64929-63-1 |
|---|---|
Fórmula molecular |
C13H17ClO2S |
Peso molecular |
272.79 g/mol |
Nombre IUPAC |
methyl 3-benzylsulfanyl-2-chloro-3-methylbutanoate |
InChI |
InChI=1S/C13H17ClO2S/c1-13(2,11(14)12(15)16-3)17-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
DKHWIYMEUFTMAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)OC)Cl)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


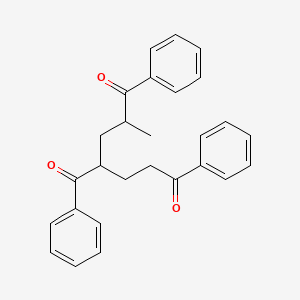
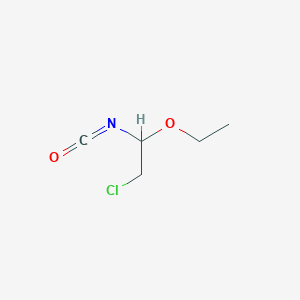
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
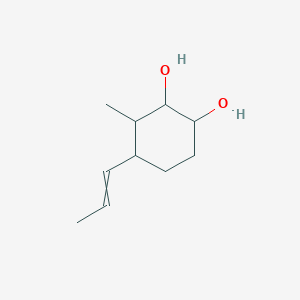
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)

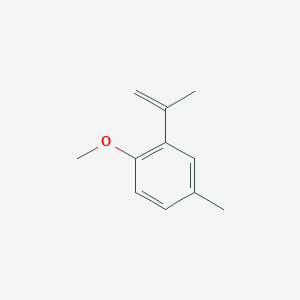
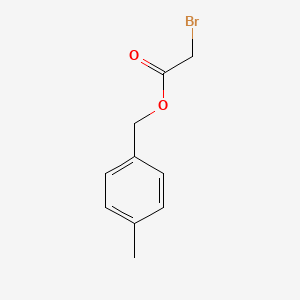
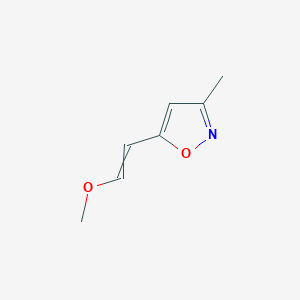
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
phenylsilane](/img/structure/B14491923.png)
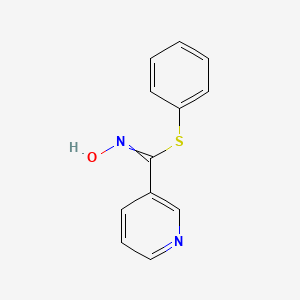
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)
